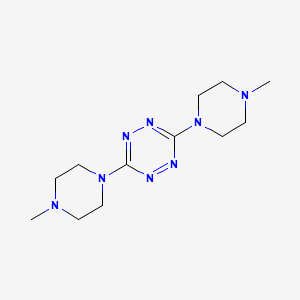
3,6-Bis(4-methylpiperazin-1-yl)-1,2,4,5-tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(4-methylpiperazin-1-yl)-1,2,4,5-tetrazine is a heterocyclic compound that features a tetrazine ring substituted with two 4-methylpiperazin-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(4-methylpiperazin-1-yl)-1,2,4,5-tetrazine typically involves the reaction of 3,6-dichloro-1,2,4,5-tetrazine with 4-methylpiperazine. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by 4-methylpiperazin-1-yl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(4-methylpiperazin-1-yl)-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The tetrazine ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The piperazine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazine oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
3,6-Bis(4-methylpiperazin-1-yl)-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug discovery, particularly in the design of new therapeutic agents.
Industry: The compound can be used in the development of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of 3,6-Bis(4-methylpiperazin-1-yl)-1,2,4,5-tetrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine groups can enhance the compound’s binding affinity and selectivity for these targets. The tetrazine ring can also participate in redox reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Bis(2-(4-methylpiperazin-1-yl)ethoxy)acridine
- 2,6-Bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine
Comparison
Compared to similar compounds, 3,6-Bis(4-methylpiperazin-1-yl)-1,2,4,5-tetrazine is unique due to its specific substitution pattern and the presence of the tetrazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the piperazine groups enhances its solubility and binding interactions, which can be advantageous in drug design and material science.
Properties
CAS No. |
677763-74-5 |
|---|---|
Molecular Formula |
C12H22N8 |
Molecular Weight |
278.36 g/mol |
IUPAC Name |
3,6-bis(4-methylpiperazin-1-yl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C12H22N8/c1-17-3-7-19(8-4-17)11-13-15-12(16-14-11)20-9-5-18(2)6-10-20/h3-10H2,1-2H3 |
InChI Key |
CRFICFVIYUTUTF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(N=N2)N3CCN(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


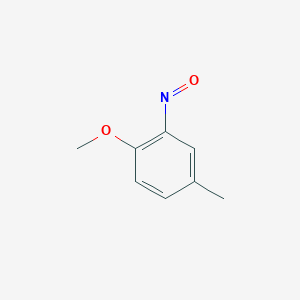
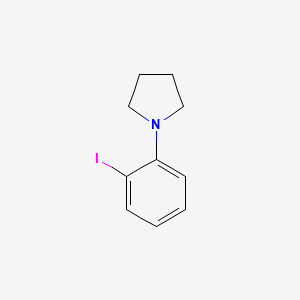
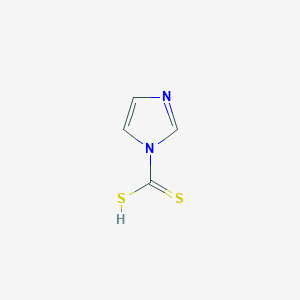





![8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline](/img/structure/B12525549.png)


![2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde](/img/structure/B12525580.png)
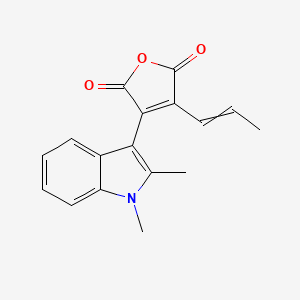
![1-Ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene](/img/structure/B12525587.png)
